molecular formula C12H18N2 B2470181 4-(3-Methylpiperidin-1-yl)aniline CAS No. 1431965-34-2; 842974-35-0

4-(3-Methylpiperidin-1-yl)aniline

Cat. No.: B2470181
CAS No.: 1431965-34-2; 842974-35-0
M. Wt: 190.29
InChI Key: IKOVMWFMUDURMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylpiperidin-1-yl)aniline is a substituted aniline derivative characterized by a 3-methylpiperidinyl group attached to the para position of the aniline ring. Its molecular formula is C₁₂H₁₇N₂, with a molecular weight of 189.28 g/mol . The compound’s structure combines the aromatic amine moiety with a piperidine ring, conferring unique electronic and steric properties. Piperidine derivatives are widely explored in medicinal chemistry due to their bioactivity, and the methyl group at the 3-position of the piperidine ring may influence conformational flexibility and binding interactions.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOVMWFMUDURMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of 4-(3-Methylpiperidin-1-yl)aniline and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Activities References
This compound C₁₂H₁₇N₂ 189.28 3-Methylpiperidinyl (para) Base compound; moderate lipophilicity
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline C₁₂H₁₈N₂O₂S 254.35 Sulfonyl linker + 3-methylpiperidinyl (para) Enhanced polarity; potential enzyme inhibition via sulfone group
3-Chloro-4-(4-methylpiperidin-1-yl)aniline C₁₂H₁₇ClN₂ 224.73 Chloro (meta) + 4-methylpiperidinyl (para) Electron-withdrawing Cl may reduce basicity; higher lipophilicity
4-(Piperidin-1-ylsulfonyl)aniline C₁₁H₁₆N₂O₂S 256.32 Piperidinylsulfonyl (para) No methyl group; lower steric hindrance
4-[(3-Methylpiperidin-1-yl)methyl]aniline C₁₃H₂₀N₂ 204.31 Methylene spacer + 3-methylpiperidinyl (para) Increased flexibility; potential for improved bioavailability
4-(1H-Imidazol-1-yl)aniline C₉H₉N₃ 159.19 Imidazole (para) Aromatic heterocycle; higher melting point (143–147°C)
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline C₁₇H₂₈N₄O 304.43 Methoxy (meta) + piperazine-piperidine hybrid (para) Complex basicity; potential CNS activity

Structural and Electronic Effects

  • Substituent Position: The para-substituted piperidine/piperazine derivatives (e.g., this compound) exhibit distinct electronic profiles compared to meta-substituted analogs like 3-chloro-4-(4-methylpiperidin-1-yl)aniline. The para position maximizes resonance stabilization of the aniline’s amino group, while meta substituents (e.g., Cl, OCH₃) introduce steric and electronic perturbations .
  • In contrast, the imidazole ring in 4-(1H-Imidazol-1-yl)aniline introduces aromaticity and π-stacking capabilities, which may favor interactions with biological receptors .

Physicochemical Properties

  • Lipophilicity : Chlorine and methyl groups enhance lipophilicity (e.g., 3-Chloro-4-(4-methylpiperidin-1-yl)aniline, logP ~2.5 estimated), whereas sulfonyl and imidazole groups reduce it .
  • Melting Points : Imidazole-containing analogs exhibit higher melting points (143–147°C) due to strong intermolecular interactions, while methylene-spaced derivatives (e.g., 4-[(3-Methylpiperidin-1-yl)methyl]aniline) may have lower melting points due to conformational flexibility .

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